molecular formula C13H15NO4 B1411086 Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate CAS No. 1924322-33-7

Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No. B1411086
CAS RN: 1924322-33-7
M. Wt: 249.26 g/mol
InChI Key: NGDSIKZWMMJOFX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule consists of an isoindoline ring system fused with a propanoate side chain. The isoindoline ring is aromatic due to its 10 π-electrons, making it chemically interesting. The compound is crystalline, colorless, and possesses a specific odor .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 121-124°C .
  • Boiling Point : Around 227°C at 73 mm Hg .

Scientific Research Applications

Polymorphism Characterization

Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been studied for its polymorphic forms. These forms are characterized using a combination of spectroscopic and diffractometric techniques, revealing very similar spectra and diffraction patterns which pose challenges for analytical and physical characterization. Minor but distinct differences in capillary powder X-ray diffraction patterns were noted, along with detailed solid-state nuclear magnetic resonance studies to characterize subtle structural differences (Vogt et al., 2013).

Photoinduced Direct Oxidative Annulation

Research into the photoinduced direct oxidative annulation of ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates without the need for transition metals and oxidants has been explored. This process provides access to highly functionalized polyheterocyclic compounds, demonstrating the chemical versatility of this compound derivatives (Zhang et al., 2017).

Enzyme-catalyzed Synthesis

A multienzymatic procedure has been developed for the synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, starting from the racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates. This approach highlights the potential for biosynthetic applications and the synthesis of chirally pure compounds (Brem et al., 2010).

Synthesis of Phosphorylated Isoindolinone Derivatives

The synthesis of diethyl [2-(2-alkyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)ethyl]phosphonates and related compounds has been described, showcasing the chemical reactivity and functional group tolerance of this compound derivatives for the creation of complex molecules (Jóźwiak et al., 2014).

Assessment of In Vivo Genotoxicity

Compounds derived from this compound have been evaluated for their genotoxicity in vivo. This research provides valuable insights into the safety profile of new candidate drugs for the treatment of sickle cell disease, highlighting the non-genotoxic nature of these compounds compared to hydroxyurea (dos Santos et al., 2011).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Indole derivatives are known to possess various biological activities , suggesting that this compound may have a range of potential effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used in therapeutic settings.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, altering their activity and leading to downstream effects on cellular processes . This mechanism is crucial for understanding the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies are necessary to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for determining the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

ethyl 3-hydroxy-3-(3-oxo-1H-isoindol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-18-12(16)7-11(15)14-8-9-5-3-4-6-10(9)13(14)17/h3-6,11,15H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDSIKZWMMJOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(N1CC2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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